molecular formula C10H16Cl2F3N3 B2623663 methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride CAS No. 2126177-02-2

methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride

カタログ番号: B2623663
CAS番号: 2126177-02-2
分子量: 306.15
InChIキー: YMHZGQWQHPILRQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride (CAS: 1699332-77-8) is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a pyridine ring. The structure includes a trifluoromethyl (-CF₃) substituent at position 2 and a methylamine group attached via a methylene bridge at position 6, forming a dihydrochloride salt. Its molecular formula is C₁₀H₁₄F₃N₃·2HCl, with a free base molecular weight of 233.23 g/mol . The dihydrochloride form enhances aqueous solubility, a critical feature for pharmacological applications.

特性

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3.2ClH/c1-14-4-7-2-3-9-15-8(10(11,12)13)6-16(9)5-7;;/h6-7,14H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHZGQWQHPILRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCC2=NC(=CN2C1)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride typically involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . Additionally, the synthesis of imidazole-containing compounds can be achieved through methods such as Debus-Radiszewski synthesis, Wallach synthesis, and from dehydrogenation of imidazolines .

化学反応の分析

Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride undergoes various chemical reactions, including:

科学的研究の応用

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their potential as anticancer agents. Research indicates that compounds with this scaffold can inhibit critical pathways involved in cancer cell proliferation. For instance, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their activity against various cancer cell lines, demonstrating promising results in inhibiting tumor growth through mechanisms involving PI3Kα inhibition and other pathways .

Antiviral Properties

Recent studies have highlighted the antiviral potential of imidazo[1,2-a]pyridine derivatives against SARS-CoV and SARS-CoV-2. Specific compounds within this class have shown IC50 values as low as 21 nM against the main protease of these viruses . This suggests a viable application in developing antiviral therapies.

Cholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit cholinesterases (AChE and BChE), which are crucial targets in the treatment of Alzheimer’s disease and other neurodegenerative disorders. Certain derivatives demonstrated significant inhibition with IC50 values ranging from 0.2 to 50 µM . This activity indicates potential for therapeutic development aimed at enhancing cognitive function.

Synthetic Routes

The synthesis of methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride typically involves multi-step synthetic pathways that include cyclization reactions and functional group modifications. Recent methodologies have employed iodine-catalyzed reactions to enhance yields and simplify processes .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications at various positions on the imidazo ring have led to improved selectivity and potency against targeted biological pathways . For example, the introduction of methoxy groups has been correlated with enhanced selectivity indices in biological assays.

Case Study: PI3Kα Inhibitors

In a study focused on developing new PI3Kα inhibitors, methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride was identified as a lead compound due to its favorable pharmacokinetic properties and efficacy in inhibiting cancer cell growth .

Case Study: Antiviral Activity Against SARS-CoV-2

Another significant study assessed the antiviral properties of imidazo[1,2-a]pyridine derivatives against SARS-CoV-2. The findings revealed that certain modifications could significantly enhance antiviral activity while maintaining low toxicity profiles .

Data Tables

Compound NameBiological ActivityIC50 ValueReference
Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloridePI3Kα InhibitionNot specified
Imidazo[1,2-a]pyridine Derivative AAChE Inhibition0.2 µM
Imidazo[1,2-a]pyridine Derivative BSARS-CoV-2 Main Protease Inhibition21 nM

作用機序

The mechanism of action of methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can improve drug potency by lowering the pKa of the molecule, which enhances its binding affinity to target proteins . This interaction often involves hydrogen bonding and other non-covalent interactions that stabilize the drug-protein complex.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the imidazo[1,2-a]pyridine family. Key differentiating factors include substituent groups, salt forms, and inferred physicochemical properties.

Table 1: Structural and Molecular Comparison

Compound Name Substituent (Position 2) Substituent (Position 6) Molecular Formula (Free Base) Molecular Weight (g/mol) CAS Number Reference
Target Compound (Dihydrochloride) Trifluoromethyl (-CF₃) Methylamine (-CH₂NHCH₃) C₁₀H₁₄F₃N₃ 233.23 1699332-77-8
2-Methyl Analog (Dihydrochloride) Methyl (-CH₃) Methylamine (-CH₂NHCH₃) C₉H₁₅N₃ 165.24 (free base) Not Provided
6-Amine Analog Trifluoromethyl (-CF₃) Amine (-CH₂NH₂) C₈H₁₁F₃N₃ 206.19 1340097-26-8
2-Methyl-6-Amine Methyl (-CH₃) Amine (-CH₂NH₂) C₈H₁₃N₃ 151.21 1099621-16-5
8-Fluoro-2-Methyl-6-Amine (Hydrochloride) Methyl (-CH₃) Amine (-CH₂NH₂); Fluorine (C8) C₈H₉ClFN₃ 201.63 1643153-34-7

Key Observations:

The electron-withdrawing nature of -CF₃ may confer metabolic stability by resisting oxidative degradation, unlike methyl groups .

Substituent Effects at Position 6 :

  • The methylamine (-CH₂NHCH₃) group in the target compound is a secondary amine, offering moderate basicity (pKa ~9–10) compared to primary amines (-CH₂NH₂) in analogs. This impacts salt formation, solubility, and receptor interactions .
  • Dihydrochloride salts (e.g., target compound) generally exhibit superior aqueous solubility versus free bases, critical for drug formulation .

Core Structure Variations :

  • Imidazo[1,2-a]pyridine derivatives (e.g., target compound) differ from structural isomers like imidazo[1,5-a]pyridines () in ring strain and π-orbital overlap, influencing binding affinity to biological targets .

Biological Implications: While direct activity data for the target compound are lacking, analogs with anti-inflammatory () or antitrypanosomal () properties highlight the pharmacophore’s versatility. Substituent choice (e.g., -CF₃ vs. halogens) tailors specificity toward distinct enzymes or receptors .

生物活性

Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and therapeutic applications.

  • Molecular Formula : C10H11Cl2N3
  • Molecular Weight : 248.20 g/mol
  • LogP : 1.8
  • Hydrogen Bond Donors : 0
  • Hydrogen Bond Acceptors : 6

Cytotoxicity and Anticancer Activity

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit notable cytotoxic effects against various cancer cell lines. A study involving a series of 6-substituted imidazo[1,2-a]pyridine analogs indicated that several compounds displayed significant cytotoxicity against the HeLa cervical carcinoma cell line. The half-maximal inhibitory concentration (IC50) values were found to be below 150 μM for the most active compounds, suggesting a strong potential for anticancer applications .

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

Compound IDIC50 (μM)Cell LineActivity
1a<150HeLaHighly Cytotoxic
1b386HeLaModerate Cytotoxic
1c735HeLaLow Cytotoxic

Enzyme Inhibition

Imidazo[1,2-a]pyridine derivatives have also been studied for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission and are targets for drugs treating neurodegenerative diseases.

In one study, derivatives showed AChE inhibition with IC50 values ranging from 0.2 to 50.0 μM. Compounds with specific substituents demonstrated enhanced inhibition compared to others .

Table 2: AChE Inhibition Potency of Selected Derivatives

Compound IDIC50 (μM)Type of Inhibition
2h79AChE
2jVariedBChE

Case Study: Anticancer Activity in NSCLC

A series of imidazo[1,2-a]pyrazine ureas have shown selective cytostatic activity against non-small cell lung cancer (NSCLC) cell lines. One compound demonstrated a dose-dependent response in P53-mutant NSCLC cells, indicating a potential mechanism for reactivating mutant p53 pathways .

Pharmacological Evaluation

The pharmacokinetic properties of methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride are critical for its therapeutic applicability. Studies suggest that modifications to the imidazo[1,2-a]pyridine scaffold can enhance lipophilicity and solubility while maintaining bioactivity .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride?

Answer: Use Design of Experiments (DoE) to systematically explore reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example:

  • Central Composite Design can optimize yield by testing interactions between variables like reaction time and amine equivalents .

  • Validate intermediates via NMR (1H, 13C) and IR spectroscopy to confirm structural integrity at each step .

  • Example Table:

    VariableRange TestedOptimal Value
    Temperature60–100°C80°C
    Amine Equiv.1.0–2.51.8
    SolventDMF, THF, EtOHDMF

Q. How can researchers reliably characterize the purity and structural identity of this compound?

Answer: Combine multidimensional spectroscopic techniques :

  • 1H/13C NMR to confirm regiochemistry and proton environments, particularly for the imidazo[1,2-a]pyridine core .
  • High-Resolution Mass Spectrometry (HRMS) for exact mass verification.
  • Elemental Analysis to validate dihydrochloride salt stoichiometry.
  • IR Spectroscopy to detect NH/amine vibrations (~3300 cm⁻¹) and trifluoromethyl groups (~1100–1200 cm⁻¹) .

Q. What stability considerations are critical for storing this compound in academic settings?

Answer:

  • Conduct accelerated stability studies under varying conditions (humidity, temperature, light) using HPLC to monitor degradation.
  • Store in desiccated, opaque containers at –20°C to prevent hydrolysis of the trifluoromethyl group or amine protonation shifts .

Advanced Research Questions

Q. How can computational methods clarify the reaction mechanism of the imidazo[1,2-a]pyridine core formation?

Answer:

  • Use density functional theory (DFT) to model cyclization pathways (e.g., intramolecular nucleophilic attack) and identify transition states .
  • Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .

Q. What strategies resolve contradictions in reported spectral data for related imidazo[1,2-a]pyridine derivatives?

Answer:

  • Perform 2D NMR (COSY, HSQC, HMBC) to unambiguously assign proton-carbon correlations, addressing ambiguities in overlapping signals .
  • Cross-reference with X-ray crystallography (if single crystals are obtainable) to confirm bond angles and substituent positions .

Q. How can researchers investigate the biological activity of this compound while avoiding non-specific interactions?

Answer:

  • Use structure-activity relationship (SAR) studies with truncated analogs (e.g., removing the trifluoromethyl group) to isolate pharmacophoric elements .
  • Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and rule out aggregation artifacts .

Q. What scale-up challenges arise during the transition from lab-scale synthesis to pilot-scale production?

Answer:

  • Optimize mixing efficiency and heat transfer using computational fluid dynamics (CFD) to prevent hotspots in larger reactors .
  • Implement continuous-flow chemistry to improve yield reproducibility and reduce purification complexity .

Q. How can researchers identify degradation products under oxidative or hydrolytic stress?

Answer:

  • Apply LC-MS/MS with fragmentation mapping to detect and characterize degradation byproducts (e.g., imidazole ring cleavage or trifluoromethyl loss) .
  • Validate findings with synthetic standards of suspected degradants.

Q. What methodologies are effective for studying solubility limitations in aqueous or lipid-based systems?

Answer:

  • Use phase solubility analysis with varied co-solvents (e.g., PEG, cyclodextrins) and molecular dynamics simulations to predict solvation free energies .

  • Example Data:

    Solvent SystemSolubility (mg/mL)
    Water0.12
    Water:EtOH (1:1)2.45
    PBS (pH 7.4)0.08

Q. How can enantiomeric purity be assessed if chiral centers are introduced during synthesis?

Answer:

  • Employ chiral HPLC with a cellulose-based stationary phase or supercritical fluid chromatography (SFC) to separate enantiomers .
  • Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) .

Key Notes for Methodological Rigor

  • Avoid overreliance on vendor data (e.g., benchchem.com ); prioritize peer-reviewed synthesis protocols .
  • Cross-validate computational predictions with experimental data to address contradictions .
  • Use open-access tools (e.g., Gaussian for DFT, AutoDock for docking) to ensure reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。